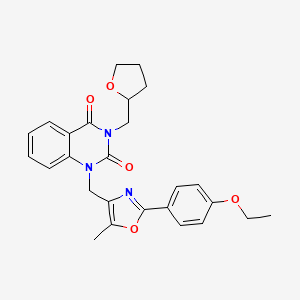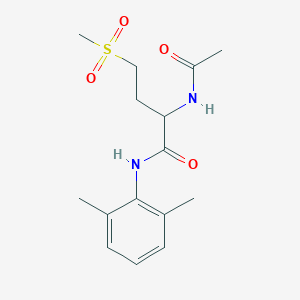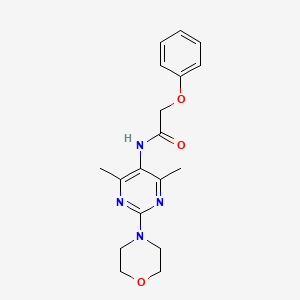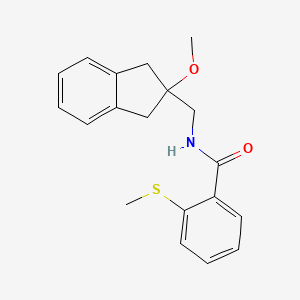![molecular formula C14H13F3N2OS B2478746 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 863512-54-3](/img/structure/B2478746.png)
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that features a thiazole ring and a trifluoromethyl group attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Benzamide Structure: The final step involves the coupling of the thiazole derivative with 4-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反应分析
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
科学研究应用
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and trifluoromethyl group contribute to its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-methylbenzamide
- N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-chlorobenzamide
- N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-fluorobenzamide
Uniqueness
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to specific molecular targets compared to similar compounds.
属性
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2OS/c1-9-19-12(8-21-9)6-7-18-13(20)10-2-4-11(5-3-10)14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXPQHCQDPFZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2478663.png)
![2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2478664.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide;hydrochloride](/img/structure/B2478668.png)
![N-[[3-(2-Methoxyethoxy)phenyl]methyl]-N-[(2-methylfuran-3-yl)methyl]prop-2-enamide](/img/structure/B2478669.png)

![1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2478673.png)
![2-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2478676.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2478678.png)


![1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2478682.png)


![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B2478686.png)
